molecular formula C8H14O3 B069365 Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- CAS No. 170234-09-0

Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)-

Cat. No. B069365
M. Wt: 158.19 g/mol
InChI Key: FMYPLDHLBRTIBX-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)-, also known as Methyl 2-hydroxy-3-methylcyclopentanecarboxylate, is a chemical compound with various applications in scientific research. This compound is widely used in the synthesis of natural products and pharmaceuticals due to its unique chemical structure.

Scientific Research Applications

Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate has various applications in scientific research. It is commonly used in the synthesis of natural products and pharmaceuticals. For example, Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate is a key intermediate in the synthesis of (-)-Lycorine, a natural alkaloid with anti-tumor and anti-viral activities. It is also used in the synthesis of (+)-Piperitone, a natural compound with insecticidal and anti-inflammatory properties.

Mechanism Of Action

The mechanism of action of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate is not well understood. However, it is believed to work by inhibiting certain enzymes in the body. For example, Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various effects on the body.

Biochemical And Physiological Effects

Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate has various biochemical and physiological effects. For example, it has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have insecticidal and anti-tumor activities. In addition, Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate has been shown to increase the levels of certain neurotransmitters in the brain, such as acetylcholine and dopamine.

Advantages And Limitations For Lab Experiments

Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. In addition, it has a unique chemical structure that can be used as a building block for the synthesis of various natural products and pharmaceuticals. However, there are also some limitations to the use of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate in lab experiments. For example, it is relatively unstable and can decompose over time. It is also toxic in high doses and should be handled with care.

Future Directions

There are several future directions for the use of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate in scientific research. One direction is the synthesis of new natural products and pharmaceuticals using Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate as a building block. Another direction is the investigation of the mechanism of action of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate and its effects on various enzymes and neurotransmitters in the body. Furthermore, the development of new methods for the synthesis of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate and its derivatives could also be an area of future research.
Conclusion:
Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate is a chemical compound with various applications in scientific research. It is commonly used in the synthesis of natural products and pharmaceuticals due to its unique chemical structure. Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate has various biochemical and physiological effects, including anti-inflammatory, analgesic, insecticidal, and anti-tumor activities. Although there are some limitations to the use of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate in lab experiments, its advantages make it a valuable tool for scientific research. There are also several future directions for the use of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate in scientific research, including the synthesis of new natural products and pharmaceuticals, the investigation of its mechanism of action, and the development of new synthesis methods.

Synthesis Methods

Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate can be synthesized through various methods. One of the most common methods is the Diels-Alder reaction between 2-methylfuran and methyl vinyl ketone. This reaction produces a mixture of isomers, and the desired product can be isolated through column chromatography. Another method involves the reaction of 2-methylcyclopentanone with methyl chloroformate in the presence of a base. This method produces a single isomer of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate.

properties

CAS RN

170234-09-0

Product Name

Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)-

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl (1R,2R,3S)-2-hydroxy-3-methylcyclopentane-1-carboxylate

InChI

InChI=1S/C8H14O3/c1-5-3-4-6(7(5)9)8(10)11-2/h5-7,9H,3-4H2,1-2H3/t5-,6+,7+/m0/s1

InChI Key

FMYPLDHLBRTIBX-RRKCRQDMSA-N

Isomeric SMILES

C[C@H]1CC[C@H]([C@@H]1O)C(=O)OC

SMILES

CC1CCC(C1O)C(=O)OC

Canonical SMILES

CC1CCC(C1O)C(=O)OC

synonyms

Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)-

Origin of Product

United States

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